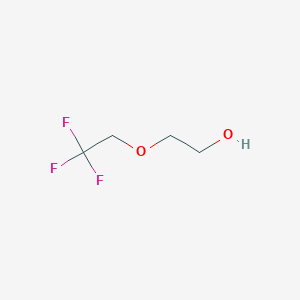

2-(2,2,2-Trifluoroethoxy)ethanol

Description

Significance of Fluorinated Alcohols and Ethers in Modern Chemistry

These properties make fluorinated solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) powerful tools for promoting challenging chemical reactions, such as C-H functionalization. rsc.org They can enhance reactivity, as well as improve site- and stereoselectivity in various direct functionalization reactions. rsc.org Furthermore, the complete substitution of hydrogen with fluorine in the carbon chain can lead to improved thermal stability, resistance to oxidation, and enhanced electrophysical characteristics. sibran.ru In the realm of materials science, fluorinated ethers are explored as components for electrolytes in next-generation batteries due to their high oxidative stability. nih.govwpmucdn.com

Historical Context of 2-(2,2,2-Trifluoroethoxy)ethanol Research

The exploration of organofluorine compounds has a rich history, beginning with the challenging isolation of elemental fluorine by Henri Moissan in 1886. numberanalytics.com This breakthrough paved the way for the synthesis and investigation of a vast array of fluorinated molecules. The development of fluorinated compounds as potential diluents in solvent extraction processes began in the former Soviet Union and later expanded to the United States and Europe. elsevierpure.com These compounds proved particularly useful when the solubility of an extractant was limited in traditional hydrocarbon diluents. elsevierpure.com

The systematic development of N-F fluorinating agents, which act as fluorine atom-transfer reagents, can be traced back to 1964. nih.govbeilstein-journals.org Over the years, a variety of these reagents with different fluorinating powers have been synthesized, enabling the fluorination of a wide range of organic compounds under mild conditions. beilstein-journals.orgbeilstein-journals.org While specific historical research milestones for this compound are not extensively documented in readily available literature, its development is intrinsically linked to the broader advancements in organofluorine chemistry and the increasing demand for specialized solvents and intermediates with unique property profiles. The continued commercial availability of this compound from various chemical suppliers points to its ongoing relevance and demand in contemporary research and development.

Overview of the Chemical Compound's Unique Attributes for Research

This compound (CAS No. 2358-54-5) is a colorless liquid that possesses a unique set of attributes stemming from its molecular structure, which combines an ether linkage and a terminal hydroxyl group with a trifluoroethoxy moiety. cymitquimica.com This combination results in a molecule with increased polarity and the capacity for hydrogen bonding. cymitquimica.com

One of its key features is its versatility as a solvent. It is soluble in water and a variety of organic solvents, which makes it adaptable for diverse chemical synthesis and formulation applications. cymitquimica.com The presence of the trifluoromethyl group not only enhances its stability but also influences its reactivity and imparts unique electronic properties. cymitquimica.com These characteristics make it a valuable intermediate in organic synthesis. cymitquimica.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H7F3O2 |

| Molecular Weight | 144.09 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 84 °C at 80 mmHg |

| Density | 1.2902 g/mL at 25 °C |

| Refractive Index | 1.3502 |

| Purity | ≥98% |

Data sourced from various chemical suppliers and databases. cymitquimica.comsigmaaldrich.com

The compound's ability to form hydrogen bonds with Lewis bases like tetrahydrofuran (B95107) and pyridine (B92270) has been noted. This interaction, coupled with its unique solvent properties, allows it to stabilize reactive intermediates, thereby facilitating complex organic reactions. Research has also indicated its utility in nuclear magnetic resonance (NMR) spectroscopy as a solvent, where its properties can lead to enhanced resolution in the analysis of complex molecular structures.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2,2-trifluoroethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O2/c5-4(6,7)3-9-2-1-8/h8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBLSBRWIWIOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292336 | |

| Record name | 2-(2,2,2-trifluoroethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2358-54-5 | |

| Record name | 2358-54-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,2,2-trifluoroethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,2,2-trifluoroethoxy)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 2,2,2 Trifluoroethoxy Ethanol

Established Synthetic Routes to 2-(2,2,2-Trifluoroethoxy)ethanol

Established synthetic routes provide foundational methods for the formation of related chemical structures, which can be adapted for the synthesis of this compound and its derivatives.

Acylation Reactions Utilizing Lewis Acid Catalysts, such as Scandium Trifluoromethanesulfonate (B1224126)

Acylation is a fundamental organic reaction that forms an ester or amide by introducing an acyl group (R-C=O) into a molecule. Lewis acids are effective catalysts for these reactions. Scandium trifluoromethanesulfonate, often called scandium triflate (Sc(OTf)₃), is a notable Lewis acid catalyst that is stable in water and can be used in catalytic amounts. wikipedia.org

Research has shown that scandium triflate is an exceptionally active catalyst for the acylation of alcohols with acid anhydrides. nih.govacs.org Its high activity extends to sterically hindered secondary and tertiary alcohols, which are often challenging to acylate using other methods. nih.govacs.org The reaction proceeds efficiently under mild conditions. While this method is powerful for creating ester compounds, a direct synthesis of the ether-alcohol this compound via this acylation methodology is not prominently documented in scientific literature. The reaction would result in an ester, not the target ether structure.

Table 1: General Data on Scandium Triflate-Catalyzed Acylation of Alcohols This table presents a generalized summary of the reaction; specific conditions vary based on substrates.

| Parameter | Description | Typical Reagents | Reference |

|---|---|---|---|

| Reaction Type | Lewis Acid-Catalyzed Acylation (Esterification) | Alcohol, Acid Anhydride | nih.govacs.org |

| Catalyst | Scandium Trifluoromethanesulfonate (Sc(OTf)₃) | - | nih.govacs.org |

| Key Advantage | High catalytic activity, even for sterically hindered alcohols. Stable and reusable catalyst. | - | nih.govacs.orgresearchgate.net |

| Product Type | Ester | - | nih.govacs.org |

Ethylene (B1197577) Carbonate and 2-(2,2,2-Trifluoroethoxy)phenol Condensation Reactions

Condensation reactions involving ethylene carbonate are a known method for introducing a hydroxyethyl group (-CH₂CH₂OH) onto a nucleophile. In the context of synthesizing a derivative, 2-(2,2,2-Trifluoroethoxy)phenol can be reacted with ethylene carbonate in the presence of a base and an organic solvent. This process yields 2-[2,2,2(trifluoroethoxy)-phenoxy]ethanol, a related but more complex phenoxy derivative, not the target aliphatic ether-alcohol. This specific reaction demonstrates the utility of ethylene carbonate in creating a 2-hydroxyethyl ether linkage from a phenol. A direct analogue of this reaction starting with 2,2,2-trifluoroethanol (B45653) instead of the corresponding phenol represents a plausible, though not specifically documented, pathway to this compound.

Multi-step Reaction Sequences for Derivatives, e.g., via 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

Multi-step synthesis is essential for creating complex molecules from simpler, commercially available starting materials. The synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, a key intermediate for the antiarrhythmic drug Flecainide, serves as an excellent example of a sequence involving the formation of trifluoroethoxy ether linkages. google.comgoogle.com

One established pathway begins with 1,4-dibromobenzene. google.comgoogle.com This substrate undergoes a reaction with 2,2,2-trifluoroethanol to form 1,4-bis(2,2,2-trifluoroethoxy)benzene. google.comgoogle.com The sequence then proceeds through an acetylation to yield 2,5-bis(2,2,2-trifluoroethoxy)acetophenone, which is subsequently oxidized to the desired benzoic acid derivative. google.comprepchem.com An alternative route involves the direct reaction of 5-bromo-2-chlorobenzoic acid with 2,2,2-trifluoroethanol using a base and a copper(I) bromide catalyst. chemicalbook.com

Table 2: Example of a Multi-Step Synthesis for a Derivative

| Step | Reaction | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | Double Etherification | 1,4-Dibromobenzene, 2,2,2-Trifluoroethanol, Base | 1,4-bis(2,2,2-trifluoroethoxy)benzene | google.comgoogle.com |

| 2 | Friedel-Crafts Acetylation | Acetylating agent, Lewis Acid | 2,5-bis(2,2,2-trifluoroethoxy)acetophenone | google.comgoogle.com |

| 3 | Oxidation | Oxidizing agent (e.g., Hypochlorite, KMnO₄) | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | google.comprepchem.com |

Novel Approaches and Advancements in this compound Synthesis

Modern synthetic chemistry offers advanced methodologies that can improve efficiency, yield, and reaction conditions compared to more traditional routes.

Phase Transfer Catalysis in Etherification Reactions

The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.org It is an Sₙ2 reaction between an alkoxide and an alkyl halide. wikipedia.org The efficiency of this reaction, especially when reactants are in different phases (e.g., a solid base and an organic substrate), can be significantly enhanced by using a phase-transfer catalyst (PTC). semanticscholar.orgjk-sci.com A PTC, typically a quaternary ammonium (B1175870) salt, facilitates the migration of the alkoxide anion from the solid or aqueous phase into the organic phase where the reaction occurs.

A logical and novel approach for synthesizing this compound would be a PTC-mediated Williamson ether synthesis. This could be achieved via two primary pathways:

Reacting sodium 2,2,2-trifluoroethoxide with 2-chloroethanol.

Reacting sodium 2-hydroxyethoxide (from ethylene glycol) with a 2,2,2-trifluoroethyl halide or sulfonate.

Given the relatively high acidity of 2,2,2-trifluoroethanol, the formation of its conjugate base is readily achieved. wikipedia.orgchemicalbook.com This makes the first pathway an attractive option. The use of PTC would allow for mild reaction conditions and the use of inexpensive inorganic bases.

Hydrogenation Reduction Methodologies

A versatile, two-step approach for synthesizing this compound involves the formation of an ester intermediate followed by its reduction. This hydrogenation reduction methodology is a staple of organic synthesis for producing alcohols from carboxylic acid derivatives.

Step 1: Ester Synthesis: The precursor, ethyl (2,2,2-trifluoroethoxy)acetate, can be prepared via a Williamson ether synthesis. In this reaction, sodium 2,2,2-trifluoroethoxide is reacted with an ethyl haloacetate, such as ethyl chloroacetate.

Step 2: Ester Reduction: The resulting ester is then reduced to the target primary alcohol, this compound. This transformation is reliably achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a suitable ether solvent like tetrahydrofuran (B95107) (THF). This sequence provides a controlled and high-yielding route to the final product.

Diazotization and Hydroxylolysis Reactions

One potential, though less commonly documented, pathway for the synthesis of this compound involves the diazotization of an appropriate amino alcohol followed by a reaction with 2,2,2-trifluoroethanol. This method is analogous to the synthesis of other trifluoroethoxy-containing compounds where an amino group is converted into a good leaving group (diazonium salt) which is subsequently displaced by the trifluoroethoxide nucleophile.

A plausible reaction scheme would involve the diazotization of 2-aminoethanol. In this process, 2-aminoethanol is treated with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid), to form the corresponding diazonium salt. This intermediate is generally unstable and is not isolated. The subsequent addition of 2,2,2-trifluoroethanol would lead to the displacement of the diazonium group (N₂) by the trifluoroethoxy group in a reaction that can be described as a form of hydroxylolysis, affording the desired product, this compound.

A similar approach has been documented for the synthesis of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine, which was prepared from 3-amino-2-chloropyridine using n-butyl nitrite as the diazotizing agent in the presence of 2,2,2-trifluoroethanol. epa.govresearchgate.net This precedent suggests the viability of employing a diazotization reaction to introduce a trifluoroethoxy group onto a carbon backbone.

Table 1: Plausible Reactants and Reagents for Diazotization-Hydroxylolysis Synthesis

| Role | Compound/Reagent | Purpose |

|---|---|---|

| Starting Material | 2-Aminoethanol | Provides the ethanol (B145695) backbone and the amino group for diazotization. |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) and a strong acid (e.g., HCl) | To generate nitrous acid in situ for the conversion of the amino group to a diazonium salt. |

| Nucleophile | 2,2,2-Trifluoroethanol | Acts as the source of the trifluoroethoxy group that displaces the diazonium group. |

It is important to note that the efficiency of this reaction would be influenced by several factors, including the stability of the diazonium intermediate and the potential for competing side reactions, such as elimination or reaction with the solvent.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. These principles aim to reduce or eliminate the use and generation of hazardous substances.

One of the primary methods for synthesizing ethers is the Williamson ether synthesis. masterorganicchemistry.comscienceinfo.comchemistrytalk.orglibretexts.org In the context of producing this compound, this would involve the reaction of a 2-haloethanol (e.g., 2-chloroethanol) with the sodium salt of 2,2,2-trifluoroethanol (sodium 2,2,2-trifluoroethoxide). To align this synthesis with green chemistry principles, several aspects can be considered:

Atom Economy: The Williamson ether synthesis generally has a good atom economy, with the main byproduct being a salt (e.g., NaCl). Optimizing the reaction to maximize the conversion of reactants to the desired product further enhances atom economy.

Use of Safer Solvents: Traditional Williamson ether synthesis may use solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). libretexts.org Green chemistry encourages the use of less toxic and more environmentally friendly solvents. 2,2,2-Trifluoroethanol itself is considered a greener solvent due to its high ionizing power and environmentally friendly characteristics, and its use as a solvent in its own reaction could be a viable green approach. researchgate.net

Energy Efficiency: Conducting the reaction at lower temperatures, possibly through the use of a highly efficient catalyst, can reduce energy consumption.

Catalysis: The use of phase-transfer catalysts can enhance the reaction rate and allow for the use of a wider range of solvents, potentially including greener options.

Another potential green route is the direct reaction of ethylene oxide with 2,2,2-trifluoroethanol. This reaction has a high atom economy as it is an addition reaction with no byproducts. The use of a recyclable heterogeneous catalyst can make this process more sustainable.

Table 2: Comparison of Synthetic Routes based on Green Chemistry Principles

| Synthetic Route | Green Chemistry Advantages | Potential Drawbacks |

|---|---|---|

| Modified Williamson Ether Synthesis | Good atom economy; potential for using greener solvents. | Use of stoichiometric base; generation of salt byproduct. |

| Ethylene Oxide Ring-Opening | 100% atom economy; direct addition reaction. | Ethylene oxide is a hazardous and toxic reactant. tuhh.de |

| Enzymatic Synthesis | High selectivity; mild reaction conditions; biodegradable catalyst. | Enzyme stability and cost may be limiting factors. |

Reaction Mechanisms and Kinetic Studies Relevant to Formation

The formation of this compound can proceed through different reaction mechanisms, with the Williamson ether synthesis and the ring-opening of ethylene oxide being the most prominent.

The Williamson ether synthesis proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism . masterorganicchemistry.comscienceinfo.comchemistrytalk.orglibretexts.org In this reaction, the 2,2,2-trifluoroethoxide ion, a potent nucleophile, attacks the electrophilic carbon atom of a 2-haloethanol. The reaction occurs in a single, concerted step where the nucleophile attacks from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon were chiral.

The rate of the S_N2 reaction is dependent on the concentration of both the nucleophile (trifluoroethoxide) and the electrophile (2-haloethanol). The reaction kinetics can be described by the following rate law:

Rate = k[RO⁻][R'X]

Where:

k is the rate constant

[RO⁻] is the concentration of the 2,2,2-trifluoroethoxide

[R'X] is the concentration of the 2-haloethanol

The reaction is favored by the use of primary alkyl halides, such as 2-chloroethanol, as they are less sterically hindered.

The ring-opening of ethylene oxide with 2,2,2-trifluoroethanol can be catalyzed by either an acid or a base.

Acid-catalyzed mechanism: The acid protonates the oxygen atom of the ethylene oxide ring, making it more susceptible to nucleophilic attack. The 2,2,2-trifluoroethanol then attacks one of the carbon atoms of the protonated epoxide, leading to the opening of the ring.

Base-catalyzed mechanism: A strong base deprotonates the 2,2,2-trifluoroethanol to form the trifluoroethoxide ion. This nucleophile then attacks one of the carbon atoms of the ethylene oxide ring, causing it to open.

Kinetic studies on the hydration of ethylene oxide have shown that the reaction follows a series-parallel irreversible mechanism. epa.gov A similar kinetic behavior can be expected for the reaction with 2,2,2-trifluoroethanol. The rate of the reaction is influenced by temperature, pressure, and the concentration of the catalyst. Experimental studies on the kinetics of ethylene oxide reactions with water and glycols provide a basis for understanding the kinetics of its reaction with fluorinated alcohols. semanticscholar.orgresearchgate.net

Table 3: Factors Influencing Reaction Kinetics

| Factor | Effect on Williamson Ether Synthesis (S_{N}2) | Effect on Ethylene Oxide Ring-Opening |

|---|---|---|

| Temperature | Increasing temperature generally increases the reaction rate. | Increasing temperature significantly increases the reaction rate. |

| Concentration of Reactants | The rate is directly proportional to the concentration of both the alkoxide and the alkyl halide. | The rate is dependent on the concentration of ethylene oxide, the alcohol, and the catalyst. |

| Solvent | Polar aprotic solvents are generally preferred as they solvate the cation of the alkoxide, leaving the anion more nucleophilic. masterorganicchemistry.com | The solvent can influence the solubility of reactants and the stability of intermediates. |

| Catalyst | Phase-transfer catalysts can increase the rate. | The choice of acid or base catalyst significantly affects the reaction rate and selectivity. |

Molecular Structure, Conformation, and Intermolecular Interactions

Advanced Spectroscopic Characterization of 2-(2,2,2-Trifluoroethoxy)ethanol

A suite of powerful analytical methods is employed to fully characterize the molecular structure of this compound. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared (FTIR) spectroscopy, each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom. For this compound, ¹H, ¹³C, and ¹⁹F NMR studies are particularly informative.

Proton (¹H) NMR spectroscopy reveals the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are observed. The protons of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the ethoxy and ethanol (B145695) portions of the molecule give rise to characteristic chemical shifts and splitting patterns. For instance, the protons on the carbon adjacent to the oxygen atom are deshielded and appear at a higher chemical shift compared to those further away. The integration of these signals provides a ratio of the number of protons in each environment, confirming the molecular structure. In ultra-pure anhydrous samples, it is possible to observe splitting effects from the hydroxyl proton. docbrown.info

| Proton Environment | Typical Chemical Shift (δ) in ppm | Multiplicity |

| HO-CH₂ - | ~3.6-3.8 | Triplet |

| -O-CH₂ -CF₃ | ~3.8-4.0 | Quartet |

| HO - | Variable | Singlet/Triplet |

This table presents typical ¹H NMR data for this compound. Actual values may vary depending on the solvent and experimental conditions.

Carbon-¹³ (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are influenced by the electronegativity of neighboring atoms. The carbon atom bonded to the three fluorine atoms (CF₃) exhibits a characteristic quartet in the proton-coupled spectrum due to C-F coupling and appears at a specific chemical shift. Similarly, the carbons bonded to oxygen atoms are deshielded and resonate at higher chemical shifts. libretexts.org

| Carbon Environment | Typical Chemical Shift (δ) in ppm |

| C F₃ | ~124 (quartet) |

| -O-C H₂-CF₃ | ~68 (quartet) |

| HO-C H₂- | ~61 |

| HO-CH₂-C H₂-O- | ~70 |

This table presents typical ¹³C NMR data for this compound. Actual values may vary depending on the solvent and experimental conditions.

Fluorine-¹⁹ (¹⁹F) NMR is a highly sensitive technique for studying fluorinated compounds. wikipedia.orghuji.ac.il The ¹⁹F nucleus is spin ½ and has a high gyromagnetic ratio, making it highly responsive to NMR measurements. wikipedia.org this compound contains a trifluoromethyl (CF₃) group, which gives a strong, clear signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is a key identifier for the presence of the trifluoroethoxy group. The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, making it a powerful tool for both qualitative and quantitative analysis. huji.ac.ilnih.gov The chemical shift of the CF₃ group in this compound typically appears as a triplet due to coupling with the adjacent methylene (-CH₂-) protons.

| Fluorine Environment | Typical Chemical Shift (δ) in ppm (relative to CFCl₃) | Multiplicity |

| -CF₃ | ~ -77 | Triplet |

This table presents typical ¹⁹F NMR data for this compound. Actual values may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. rsc.org For this compound, HRMS provides an exact mass measurement, which can be used to confirm its molecular formula, C₄H₇F₃O₂. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Property | Value |

| Molecular Formula | C₄H₇F₃O₂ |

| Exact Mass | 144.0398 g/mol |

This table shows the molecular formula and exact mass of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The FTIR spectrum of this compound shows characteristic absorption bands that correspond to the vibrations of its various bonds. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, which is often broadened due to hydrogen bonding. Strong C-F stretching vibrations are observed in the 1300-1100 cm⁻¹ region, which is a hallmark of fluorinated compounds. The C-O stretching vibrations of the ether and alcohol groups also give rise to distinct peaks in the fingerprint region of the spectrum. rsc.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H Stretch (alcohol) | 3400-3200 (broad) |

| C-H Stretch | 2950-2850 |

| C-F Stretch | 1300-1100 (strong) |

| C-O Stretch (ether & alcohol) | 1150-1050 |

This table presents typical FTIR absorption bands for this compound. Actual values may vary depending on the sample state and experimental conditions.

Crystallographic and Diffraction Studies

Crystallographic and diffraction techniques are indispensable for the direct determination of molecular and condensed-phase structures. They provide precise data on bond lengths, bond angles, and the spatial arrangement of molecules in a crystal lattice or liquid state.

Neutron Diffraction Analysis of Molecular Conformation and Intermolecular Hydrogen Bonding

Neutron diffraction is a powerful technique for determining the structure of materials, including liquids and crystalline solids. stfc.ac.uk Unlike X-rays, which scatter from electron clouds, neutrons interact with atomic nuclei. stfc.ac.uk This property makes neutron diffraction exceptionally sensitive to the positions of lighter atoms, particularly hydrogen and its isotope deuterium (B1214612), which are often difficult to locate accurately with X-ray diffraction. stfc.ac.uksoton.ac.uk

As of this writing, specific, publicly available neutron diffraction studies focused solely on this compound could not be retrieved. However, such an analysis would be invaluable. By performing isotopic substitution (replacing the hydroxyl hydrogen with deuterium), researchers could precisely determine the conformation of the molecule in the liquid state and provide definitive evidence of the nature and geometry of intermolecular hydrogen bonds. Studies on related fluorinated compounds, such as liquid deuterium fluoride (B91410) and fluorinated diamond nanoparticles, demonstrate the utility of this technique in understanding hydrogen bonding networks and the structural impact of fluorination. dntb.gov.uamdpi.com For instance, neutron diffraction on similar molecules like liquid alcohols has revealed the presence of specific molecular clusters, such as hexamers, formed via hydrogen bonding. dntb.gov.ua

Single Crystal X-ray Analyses of Related Trifluoromethylated Alcohols

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. rigaku.comuwaterloo.ca It provides precise measurements of bond lengths, angles, and intermolecular interactions within the crystal lattice. uwaterloo.ca While a single-crystal X-ray structure for this compound is not available in the reviewed literature, analysis of related trifluoromethylated compounds provides significant insight.

Computational Chemistry and Molecular Modeling

Computational methods serve as a powerful complement to experimental studies, providing detailed information on molecular properties that can be difficult to measure directly. ornl.govrsc.org

Ab Initio Quantum Chemical Methods for Conformation and Hydrogen Bonding

Ab initio quantum chemical methods ("from the beginning") are a class of computational techniques that solve the electronic Schrödinger equation without empirical parameters, relying only on physical constants. These methods can accurately predict molecular structures, energies, and other properties. lookchem.com

Specific ab initio studies on this compound were not found in the search results. However, research on the analogous but simpler molecule, 2-fluoroethanol, demonstrates the power of this approach. lookchem.com For 2-fluoroethanol, ab initio calculations have been used to investigate the energetic balance between different rotational isomers (rotamers) and to determine the importance of intramolecular hydrogen bonding between the fluorine atom and the hydroxyl proton. lookchem.com Such calculations on this compound would clarify the preferred conformations around its C-O and C-C bonds and quantify the strength of any potential intramolecular hydrogen bond between the terminal hydroxyl group and the ether oxygen or a fluorine atom.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a detailed view of dynamic processes, conformational changes, and intermolecular interactions in the liquid state. uq.edu.auscispace.comrug.nl While specific MD simulation studies for this compound are not detailed in the retrieved literature, extensive research on the related solvent 2,2,2-trifluoroethanol (B45653) (TFE) highlights the potential of this technique. nih.govresearchgate.net

MD simulations of TFE in water have been used to understand how it stabilizes secondary structures in peptides. nih.gov These studies suggest that TFE molecules tend to aggregate around the peptide, creating a unique microenvironment that promotes the formation of local interactions. nih.gov An MD simulation of this compound, particularly in aqueous solution, would provide critical insights into its aggregation behavior, its effect on the structure of surrounding water molecules, and its potential interactions with solutes. The development of a reliable force field, or set of parameters, for the molecule would be the first step in such a study, enabling the simulation of its bulk properties and behavior in mixtures. uq.edu.auscispace.comrug.nl

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems. arxiv.org It is often used to calculate optimized geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding molecular reactivity. ias.ac.inresearchgate.net

While a dedicated DFT study on this compound was not identified, the methodology is routinely applied to similar molecules. arxiv.orgmdpi.com A DFT analysis of this compound would yield valuable data on its electronic properties. Key parameters that could be calculated are summarized in the table below.

| Calculated Property | Significance |

| Optimized Molecular Geometry | Provides the lowest energy 3D structure, including bond lengths and angles. |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. ias.ac.in |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. mdpi.com |

| Atomic Charges | Quantifies the partial charge on each atom, revealing the effects of the electronegative fluorine atoms. |

| Vibrational Frequencies | Predicts the infrared and Raman spectra, which can be compared with experimental data to confirm the structure. ias.ac.in |

Such calculations would quantify the influence of the trifluoroethoxy group on the electronic environment of the ethanol moiety, providing a fundamental understanding of its reactivity and interaction potential. arxiv.org

Studies on CO2 Interactions with Fluorinated Groups

The interaction of carbon dioxide (CO2) with this compound is a subject of interest, particularly in the context of CO2 capture and the properties of fluorinated compounds as solvents. The molecule possesses two distinct functional regions that dictate its interaction with CO2: the terminal hydroxyl (-OH) group and the trifluoroethoxy (-OCH2CF3) group. The study of these interactions often relies on spectroscopic methods and computational chemistry to elucidate the nature of the weak intermolecular forces at play.

Research into analogous compounds, such as ethanol and various fluorinated molecules, provides a framework for understanding the behavior of this compound. The interaction is not a single-point attachment but a combination of forces involving different parts of the molecule.

Interaction via the Hydroxyl Group: The hydroxyl group provides a site for hydrogen bonding. Spectroscopic and computational studies on simple alcohols like ethanol have shown that the oxygen of the hydroxyl group can act as a Lewis base (electron donor), interacting with the electrophilic carbon atom of CO2. nih.gov Simultaneously, the hydrogen of the hydroxyl group can form a weak hydrogen bond with one of the oxygen atoms of the CO2 molecule. nih.gov This dual interaction is a known motif in alcohol-CO2 complexes.

For this compound, the presence of the trifluoroethoxy group suggests a strong affinity for CO2. The ether oxygen within this group also presents an additional site for Lewis base-type interactions with CO2. Studies on polymers containing ether groups have shown they exhibit higher interaction strength with CO2 compared to polyesters. researchgate.net

The following table summarizes the primary intermolecular interactions expected between this compound and carbon dioxide based on studies of its constituent functional groups.

| Interacting Group on this compound | Site of Interaction on CO2 | Primary Type of Interaction | Key Characteristics |

|---|---|---|---|

| Hydroxyl (-OH) Oxygen | Carbon Atom | Lewis Acid-Base | Oxygen acts as an electron donor to the electrophilic carbon. nih.gov |

| Hydroxyl (-OH) Hydrogen | Oxygen Atom | Hydrogen Bonding | A weak hydrogen bond forms between the acidic proton and the oxygen of CO2. nih.gov |

| Trifluoromethyl (-CF3) Group | Carbon Atom | Lewis Acid-Base / Dipole-Quadrupole | Electron-rich fluorine atoms interact with the Lewis acidic carbon of CO2; interaction between the C-F dipole and the CO2 quadrupole. researchgate.netresearchgate.net |

| Ether (-O-) Oxygen | Carbon Atom | Lewis Acid-Base | The ether oxygen acts as an electron donor site. researchgate.net |

These combined interactions make fluorinated alcohols and ethers potent solvents for CO2, a property relevant in various industrial and chemical processes. Research on the solubility of gases in fluoroorganic alcohols has shown that while fluorinated gases are poorly soluble in water, they are quite soluble in fluorinated alcohols, indicating a chemical similarity that enhances miscibility. unizar.es

Chemical Reactivity and Derivatization of 2 2,2,2 Trifluoroethoxy Ethanol

Oxidation Reactions

The fluorinated ether portion of the molecule influences its solvent properties, making related compounds like trifluoroethanol effective media for specific oxidation reactions.

2,2,2-Trifluoroethanol (B45653) (TFE), a compound structurally related to 2-(2,2,2-Trifluoroethoxy)ethanol, is a specialized solvent for the oxidation of sulfur compounds using hydrogen peroxide (H₂O₂). wikipedia.org The oxidation of sulfides (thioethers) is a critical transformation for producing sulfoxides and sulfones, which are important intermediates in organic synthesis. conicet.gov.ar Similarly, the oxidation of thiophenes is relevant for the desulfurization of fuels. mdpi.com

The effectiveness of TFE as a solvent stems from its ability to form hydrogen bonds and stabilize intermediates. wikipedia.org The oxidation of organic sulfides with H₂O₂ proceeds through a nucleophilic attack of the sulfur atom on an oxygen atom of the oxidant. mdpi.com The reaction occurs in successive stages, first yielding the corresponding sulfoxide (B87167) and then the sulfone upon further oxidation. mdpi.com

The use of hydrogen peroxide as the oxidant is environmentally advantageous because its only byproduct is water. conicet.gov.armdpi.com Catalytic systems, often involving metal-containing porous materials or heteropolyacids, are frequently employed to enhance the reactivity of H₂O₂ under mild conditions. conicet.gov.armdpi.com The properties of the trifluoroethoxy group in this compound suggest it would behave similarly as a solvent or co-solvent in such oxidation systems, facilitating the conversion of sulfur compounds.

Table 1: Representative Oxidation of Sulfides to Sulfoxides

| Substrate | Oxidant | Catalyst/Solvent System | Product | Yield |

|---|---|---|---|---|

| Thioanisole | H₂O₂ | Heteropolyacid / Isooctane | Methyl phenyl sulfoxide | High |

| Methyl Phenyl Sulfide | H₂O₂ | Me-microporous silicates / TFE | Methyl Phenyl Sulfoxide | Varies |

Etherification and Esterification Reactions

The primary alcohol group of this compound is available for standard etherification and esterification reactions.

Etherification: In etherification, the hydroxyl group reacts to form a new ether linkage. For example, reacting this compound with an alkyl halide under basic conditions (like the Williamson ether synthesis) would yield a diether. The trifluoroethoxy group is stable under these conditions. The synthesis of related trifluoroethyl ethers has been demonstrated by reacting an alcohol with 2,2,2-trifluoroethyl triflate in the presence of a base like sodium hydride. tcichemicals.com

Esterification: Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or acid anhydride) to form an ester. chemguide.co.ukchemguide.co.uk These reactions are typically catalyzed by a strong acid, like concentrated sulfuric acid, and are often reversible. chemguide.co.uk The reaction of this compound with a carboxylic acid (R-COOH) would produce the corresponding 2-(2,2,2-trifluoroethoxy)ethyl ester. The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol's oxygen atom. youtube.com

Table 2: General Scheme for Esterification

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Carboxylic Acid (RCOOH) | H₂SO₄ (conc.) | 2-(2,2,2-Trifluoroethoxy)ethyl ester |

| This compound | Acyl Chloride (RCOCl) | (none or base) | 2-(2,2,2-Trifluoroethoxy)ethyl ester |

Nucleophilic Substitution Reactions

The trifluoroethoxy group can influence the molecule's role in nucleophilic substitution reactions, particularly in aromatic systems.

In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). ntu.edu.sg

While typically halogens or nitro groups are considered good leaving groups, ether groups can also be displaced, especially when the aromatic ring is highly activated. The trifluoroethoxy group, being strongly electron-withdrawing due to the trifluoromethyl moiety, can enhance the electrophilicity of the aromatic carbon to which it is attached. This effect makes the ring more susceptible to nucleophilic attack. Although less common than halides, aryloxy groups can function as leaving groups in SNAr reactions. ntu.edu.sg The efficiency of a trifluoroethoxy group as a leaving group would depend on the specific substrate and reaction conditions, but its electronic properties are conducive to this type of transformation in highly activated systems. acs.org

Reactions as a Source of Trifluoroethoxy Group

The trifluoroethoxy moiety is a key component in certain reagents that are designed to confer specific stereochemical outcomes in organic reactions.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for synthesizing alkenes from aldehydes or ketones, typically yielding the thermodynamically more stable (E)-alkene. wikipedia.orgnrochemistry.com However, the Still-Gennari modification provides a reliable route to the kinetically favored (Z)-alkenes with high stereoselectivity. wikipedia.orgnumberanalytics.com

This modification employs phosphonate (B1237965) reagents bearing electron-withdrawing groups, most notably bis(2,2,2-trifluoroethyl)phosphonoacetates. numberanalytics.comnih.gov The source of the critical 2,2,2-trifluoroethoxy groups in this reagent is 2,2,2-trifluoroethanol. wikipedia.org The reaction is run under strongly dissociating conditions, typically using potassium bis(trimethylsilyl)amide (KHMDS) as a base in the presence of 18-crown-6 (B118740) in THF at low temperatures. numberanalytics.comnih.govenamine.net

The electron-withdrawing trifluoroethoxy groups increase the acidity of the phosphonate proton and accelerate the elimination of the oxaphosphetane intermediate, which favors the kinetic (Z)-product over the thermodynamic (E)-product. wikipedia.orgnrochemistry.com This method is highly effective for a wide range of aldehydes. enamine.net

Table 3: Key Features of the Still-Gennari Olefination

| Feature | Description |

|---|---|

| Reagent | Phosphonates with electron-withdrawing groups (e.g., Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate). enamine.net |

| Key Functional Group | 2,2,2-Trifluoroethoxy group (from 2,2,2-Trifluoroethanol). nih.gov |

| Typical Conditions | Strong base (KHMDS), 18-crown-6, THF, low temperature (-78 °C). numberanalytics.com |

| Product | Predominantly (Z)-alkenes. wikipedia.org |

| Mechanism | Kinetically controlled elimination of the oxaphosphetane intermediate. nih.gov |

Formation of Complexes with Lewis Bases through Hydrogen Bonding (e.g., with THF or Pyridine)

The hydroxyl group of this compound enables it to act as a hydrogen bond donor, allowing it to form complexes with Lewis bases. A Lewis base, such as tetrahydrofuran (B95107) (THF) or pyridine (B92270), possesses lone pairs of electrons that can act as hydrogen bond acceptors. stackexchange.comresearchgate.net The hydrogen atom of the alcohol's hydroxyl group, being attached to a highly electronegative oxygen atom, carries a partial positive charge and is attracted to the electron-dense lone pair region of the Lewis base. libretexts.orgyoutube.com

The strength of this hydrogen bonding is significantly influenced by the trifluoroethoxy group. The high electronegativity of the three fluorine atoms in the trifluoromethyl group (CF₃) exerts a strong electron-withdrawing inductive effect. This effect propagates through the molecule, increasing the partial positive charge on the hydroxyl hydrogen and enhancing its acidity compared to unsubstituted ethanol (B145695). wikipedia.org This increased acidity makes this compound a stronger hydrogen bond donor.

This principle is well-documented for the closely related compound 2,2,2-trifluoroethanol (TFE), which is known to form stable 1:1 adducts with Lewis bases like THF and pyridine through hydrogen bonding. wikipedia.org TFE is classified as a hard Lewis acid, and its interactions are well-studied. wikipedia.org The behavior of this compound is analogous, with its hydroxyl group readily participating in hydrogen bond formation, a fundamental interaction that governs its properties as a solvent and a reagent in various chemical environments. rsc.org

Derivatization Strategies for Novel Compound Synthesis

The unique structural features of this compound make it and its related structures valuable starting points for the synthesis of diverse and complex molecules. The trifluoroethoxy moiety, in particular, is incorporated into various pharmacophores to modulate biological activity.

Synthesis of Chalcone (B49325) Derivatives for Antiplasmodial Activity

The 2,2,2-trifluoroethoxy group has been successfully incorporated into chalcone frameworks to develop new agents with potential antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govmdpi.com The general synthesis for these derivatives involves a base-catalyzed Claisen-Schmidt condensation. mdpi.commdpi.com This reaction condenses an appropriately substituted (2,2,2-trifluoroethoxy)phenyl ethanone (B97240) with various aromatic aldehydes. mdpi.com

Research has shown that the position of the 2,2,2-trifluoroethoxy group on the phenyl ring of the chalcone is critical for its biological activity. nih.govmdpi.com

Para- and Meta-Positions : Chalcones with the trifluoroethoxy group at the para- (4-) or meta- (3-) position of the 1-phenyl ring generally exhibit weak antiplasmodial activity. nih.govmdpi.com

Ortho-Position : In contrast, when the trifluoroethoxy group is located at the ortho- (2-) position of the 1-phenyl ring, the resulting chalcones display significantly enhanced antiplasmodial activity. nih.govmdpi.com

This position-dependent activity underscores the importance of the substituent's location in molecular design. Several compounds from these studies have shown promising results. nih.gov

Table 1: Antiplasmodial Activity of Selected 2,2,2-Trifluoroethoxychalcone Derivatives

| Compound | Description | IC₅₀ (μg/mL) | Selectivity Index (SI) |

|---|---|---|---|

| 3a | o-2,2,2-trifluoroethoxychalcone derivative | 3.0 | 8.6 |

| 3f | o-2,2,2-trifluoroethoxychalcone derivative | 2.2 | 8.2 |

Data sourced from a study on the antiplasmodial activity of fluoroethoxychalcones against P. falciparum. nih.govmdpi.com

These findings identify ortho-substituted 2,2,2-trifluoroethoxychalcones as promising candidates for further development in antimalarial research. nih.gov

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

The 1,3,4-oxadiazole ring is a significant scaffold in medicinal chemistry. While direct synthesis from this compound is not explicitly detailed in the provided sources, established synthetic routes for 1,3,4-oxadiazoles can be adapted. A common strategy involves the cyclization of key intermediates derived from carboxylic acids. nih.gov

A plausible synthetic pathway would involve:

Oxidation : Oxidation of the primary alcohol in this compound to its corresponding carboxylic acid, 2-(2,2,2-trifluoroethoxy)acetic acid.

Formation of Hydrazide : The resulting acid can be converted into its acid hydrazide, 2-(2,2,2-trifluoroethoxy)acetyl hydrazide, by reacting it first with an alcohol to form an ester, followed by treatment with hydrazine (B178648) hydrate. nih.gov

Cyclization : This hydrazide intermediate can then be cyclized to form the 1,3,4-oxadiazole ring through several methods:

Reaction with carbon disulfide in a basic medium to yield a 5-(2,2,2-trifluoroethoxymethyl)-1,3,4-oxadiazole-2-thiol. jchemrev.comresearchgate.net

Reaction with a second carboxylic acid or acid chloride followed by cyclodehydration using reagents like phosphorus oxychloride (POCl₃), thionyl chloride, or polyphosphoric acid to form a 2,5-disubstituted 1,3,4-oxadiazole. nih.govresearchgate.net

Oxidative cyclization of an acylhydrazone (formed by reacting the hydrazide with an aldehyde) using agents like bromine in acetic acid. nih.gov

These versatile methods allow for the incorporation of the 2-(2,2,2-trifluoroethoxymethyl) group into the 1,3,4-oxadiazole core, enabling the synthesis of novel compounds for biological screening. jchemrev.com

Synthesis of 1,3-Thiazolidine-4-one Derivatives

1,3-Thiazolidine-4-ones are another class of heterocyclic compounds with significant pharmaceutical interest. nih.gov A primary method for their synthesis is a one-pot, three-component reaction involving an amine, a carbonyl compound (aldehyde or ketone), and thioglycolic acid (mercaptoacetic acid). nih.govnih.gov

To utilize this compound as a building block for this synthesis, it would first need to be converted into one of the key reactants, typically the amine or the aldehyde:

Amine Synthesis : The alcohol could be converted to an azide (B81097) or tosylate, followed by nucleophilic substitution and reduction to yield 2-(2,2,2-trifluoroethoxy)ethanamine (B18822).

Aldehyde Synthesis : Controlled oxidation of the primary alcohol would yield 2-(2,2,2-trifluoroethoxy)acetaldehyde.

Once the desired amine or aldehyde precursor containing the trifluoroethoxy moiety is obtained, it can be used in the multicomponent reaction. For instance, reacting 2-(2,2,2-trifluoroethoxy)ethanamine with an aromatic aldehyde and thioglycolic acid would yield a 2-aryl-3-(2,2,2-trifluoroethoxy)ethyl-1,3-thiazolidin-4-one. This strategy provides a clear pathway for incorporating the fluorinated side chain into the thiazolidinone scaffold. nih.gov

Phenoxyethyl Derivatives and their Pharmaceutical Salts

A significant application of derivatization is the synthesis of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol (B148510), a key intermediate in the production of α-1 adrenoceptor blockers like Silodosin. google.comgoogleapis.com An improved and industrially viable process for this synthesis has been developed to avoid hazardous reagents. google.com

The synthesis involves reacting a starting material like pyrocatechol (B87986) (1,2-dihydroxybenzene) with a suitable trifluoroethoxyethylating agent. googleapis.com The resulting 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol can then be used directly or isolated. google.com For subsequent steps in pharmaceutical synthesis, the hydroxyl group of this intermediate is often converted into a good leaving group. A common derivatization is the formation of a mesylate (methanesulfonate) salt by reacting the alcohol with methanesulfonyl chloride. google.com This activated intermediate, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate (B1217627), is then reacted with other building blocks to construct the final active pharmaceutical ingredient. google.comgoogleapis.com This process highlights a direct and commercially important derivatization strategy for structures related to this compound. google.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2-dihydroxybenzene (pyrocatechol) |

| 1,3,4-Oxadiazole |

| 1,3-Thiazolidine-4-one |

| 1-(2,2,2-trifluoroethoxy)phenyl ethanone |

| 1-(3,2,2,2-trifluoroethoxy)phenyl ethanone |

| 1-(4,2,2,2-trifluoroethoxy)phenyl ethanone |

| 2,2,2-trifluoroethanol (TFE) |

| 2-(2,2,2-Trifluoroethoxy)acetaldehyde |

| 2-(2,2,2-Trifluoroethoxy)acetic acid |

| 2-(2,2,2-Trifluoroethoxy)acetyl hydrazide |

| 2-(2,2,2-Trifluoroethoxy)ethanamine |

| This compound |

| 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol |

| 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate |

| Carbon disulfide |

| Chalcone |

| Ethanol |

| Hydrazine hydrate |

| Methanesulfonyl chloride |

| Phosphorus oxychloride |

| Pyridine |

| Silodosin |

| Tetrahydrofuran (THF) |

Applications in Advanced Chemical and Biomedical Research

Applications in Organic Synthesis

In the realm of organic synthesis, 2-(2,2,2-Trifluoroethoxy)ethanol primarily serves as a synthetic intermediate.

Solvents and Intermediates in Various Reactions

This compound is categorized as a fluorinated building block, indicating its role as a starting material or intermediate for creating other, more complex fluorinated organic compounds. sigmaaldrich.combldpharm.com While its direct application as a general-purpose solvent is not widely documented, its structural parent, 2,2,2-Trifluoroethanol (B45653) (TFE), is extensively used as a specialized solvent in organic chemistry. wikipedia.org TFE is valued for its ability to dissolve a wide range of substances, including polar and non-polar compounds, and for its capacity to stabilize hydrogen-bonded complexes. wikipedia.org It is particularly effective in reactions such as the oxidation of sulfur compounds with hydrogen peroxide. sigmaaldrich.com

Role in Synthesis of Active Pharmaceutical Ingredients (APIs) and their Derivatives

The trifluoroethoxy functional group is a key structural motif in certain active pharmaceutical ingredients (APIs). While this compound itself is a building block, a closely related and more complex structure is a crucial intermediate in the synthesis of specific APIs. chemicalbook.com

Intermediates for α1 Adrenoceptor Blockers (e.g., Silodosin)

The synthesis of Silodosin, an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia, relies on a key intermediate containing the 2-(2,2,2-trifluoroethoxy)phenoxy group. patsnap.com This key intermediate is 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate (B1217627) . google.comepo.org

It is important to note that the direct precursor alcohol for this key intermediate is 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol (B148510) , not this compound. google.com Synthetic routes described in patent literature show that this necessary phenoxy-containing alcohol is prepared through an etherification reaction between 2-(2-hydroxyethoxy)sodium phenolate (B1203915) and 2,2,2-trifluoroethanol. google.com The resulting 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol is then typically reacted with methanesulfonyl chloride to form the active methanesulfonate intermediate. google.com This intermediate is subsequently condensed with an indoline-based fragment to construct the core structure of Silodosin. epo.orgepo.orgnewdrugapprovals.org

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1 | 2-(2-hydroxyethoxy)sodium phenolate + 2,2,2-Trifluoroethanol | 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol | Formation of the precursor alcohol |

| 2 | 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol + Methanesulfonyl chloride | 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate | Activation of the alcohol for subsequent reaction |

| 3 | 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate + Indoline derivative | Silodosin precursor | Condensation to form the drug backbone |

Applications in Analytical Chemistry

While specific applications for this compound in analytical chemistry are not extensively documented, its parent compound, 2,2,2-Trifluoroethanol (TFE), is a well-established solvent in several advanced analytical techniques.

Solvents in High Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

There is limited specific data on the use of this compound as a solvent in HPLC and LC-MS. However, 2,2,2-Trifluoroethanol (TFE) is commonly employed as a mobile phase additive or co-solvent in these methods. sigmaaldrich.comtcichemicals.comhoneywell.com In LC-MS, TFE is valued because it can improve ionization and resolution. sigmaaldrich.com In Supercritical Fluid Chromatography (SFC), a related technique, TFE has been shown to be an effective co-solvent for the purification of alcohol-sensitive compounds, such as boronic acid pinacol (B44631) esters, where it can prevent degradation and epimerization. nih.gov Its solvent strength allows for the elution of highly polar samples that may not be possible with other common alcoholic co-solvents. nih.gov

Solvents in Nuclear Magnetic Resonance (NMR) Spectroscopy

No significant use of this compound as a primary solvent for NMR spectroscopy is reported in the literature. In contrast, 2,2,2-Trifluoroethanol (TFE) is frequently used as a co-solvent in NMR studies, particularly in biochemistry for protein and peptide analysis. chemicalbook.com It can effectively solubilize peptides and proteins and is used to study protein folding, as it can influence the three-dimensional structure of proteins. chemicalbook.comnih.gov Analytical standards of TFE are commercially available specifically for NMR spectroscopy applications. sigmaaldrich.com Deuterated versions, such as 2,2,2,Trifluoroethanol-OD, are also available for use in proton NMR to minimize solvent signal interference. sigmaaldrich.comeurisotop.com

Eluent in HPLC Separations

This compound, also known by its synonym 2,2,2-Trifluoroethyl alcohol (TFE), is utilized as a component of the mobile phase, or eluent, in High-Performance Liquid Chromatography (HPLC). HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. The choice of eluent is critical as it influences the separation process.

TFE is considered a polar solvent and can be mixed with water or other organic solvents like acetonitrile (B52724) and methanol (B129727) to achieve the desired separation characteristics. While ethanol (B145695) itself has been reevaluated as a greener and less toxic alternative to acetonitrile and methanol in reversed-phase HPLC, the use of its fluorinated analogue, TFE, offers specific advantages. The properties of TFE, such as its unique polarity and hydrogen bonding capabilities, can alter the interactions between the analytes and the stationary phase, leading to improved separation of certain compounds. As with any chemical used in a laboratory setting, proper handling is necessary. For instance, it is a combustible liquid and should be kept away from heat and open flames, and used in a well-ventilated area. synquestlabs.com

Applications in Biochemical and Biological Studies

In the realms of biochemistry and biology, this compound is a widely used co-solvent, primarily for its profound effects on the secondary structure of proteins and peptides.

Protein Denaturant and its Role in Protein Folding Studies

This compound (TFE) exhibits a dual and concentration-dependent role in protein structure studies. nih.gov It can act as both a stabilizer of secondary structures and a denaturant of tertiary structures, making it a valuable tool for investigating the complex process of protein folding. nih.govresearchgate.net

At low concentrations, TFE tends to stabilize existing tertiary structures. nih.gov However, as the concentration increases, TFE disrupts the native three-dimensional conformation of proteins, leading to denaturation. This process involves the loss of the protein's tertiary structure. researchgate.net For example, studies on Hen Egg White Lysozyme (HEWL) have shown that higher concentrations of TFE lead to the loss of its tertiary structure and enzymatic activity. nih.gov

The denaturing effect of TFE is linked to its ability to penetrate the hydrophobic core of a protein, disrupting the internal hydrophobic interactions that are crucial for maintaining the protein's folded state. This characteristic allows researchers to study protein folding pathways by observing the intermediate states as a protein unfolds in the presence of increasing TFE concentrations.

| TFE Concentration | Effect on Protein Structure | Research Finding |

| Low Concentrations | Stabilizes tertiary structure | An increase in the number of Nuclear Overhauser Effect (NOE) contacts was observed in Hen Egg White Lysozyme (HEWL), indicating a more compact and stable structure. nih.gov |

| High Concentrations | Denatures tertiary structure | Loss of tertiary structure and enzymatic activity of HEWL was observed. nih.gov |

| Varying Concentrations | Induces non-native secondary structures | Can support the formation of non-native secondary structure elements while interfering with the tertiary fold. |

Stabilization of Alpha Helix in Biochemical Experiments

One of the most well-documented applications of this compound in biochemistry is its ability to induce and stabilize α-helical conformations in peptides and protein fragments that may be unstructured in aqueous solutions. The α-helix is a common secondary structural element in proteins, and studying its formation is crucial for understanding protein structure and function.

The stabilizing effect of TFE is attributed to several factors. Molecular dynamics simulations suggest that TFE molecules preferentially aggregate around the peptide, creating a "coating" that displaces water molecules. nih.gov This displacement reduces the competition for hydrogen bonds from water, thereby favoring the formation of intra-peptide hydrogen bonds that are the hallmark of the α-helix. nih.gov Furthermore, the low dielectric environment created by TFE strengthens these hydrogen bonds, further stabilizing the helical structure. nih.gov This property is particularly useful for studying intrinsically disordered proteins or peptides that only adopt a defined structure upon binding to a partner molecule.

Investigation of Antimicrobial Peptides

The ability of this compound to stabilize α-helical structures is particularly valuable in the study of antimicrobial peptides (AMPs). Many AMPs are unstructured in solution but adopt an α-helical conformation when they interact with bacterial membranes, a structural transition that is often essential for their antimicrobial activity.

By using TFE as a co-solvent in spectroscopic studies, such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR), researchers can mimic the hydrophobic environment of a cell membrane and induce the helical structure of AMPs in solution. researchgate.net This allows for detailed structural analysis of the active conformation of these peptides, providing insights into their mechanism of action. Understanding the specific helical structures that confer potent antimicrobial activity can guide the design of new synthetic peptides with enhanced efficacy and specificity. nih.gov

Emerging Research Applications

While well-established in protein and peptide chemistry, the utility of fluorinated alcohols like this compound is being explored in other areas of medicinal and chemical research.

Potential in Anti-Cancer and Anti-Diabetic Agents

Current research does not indicate that this compound itself is being investigated as a direct anti-cancer or anti-diabetic agent. However, the broader class of alcohols and the process of chemical synthesis for creating new therapeutic agents are relevant to this context.

For instance, ethanol has been studied for its potential to sensitize cancer cells to apoptosis-inducing treatments. nih.govnih.gov In the realm of drug discovery, the synthesis of novel compounds with potential anti-cancer or anti-diabetic properties is a major focus. nii.ac.jpscience.govnih.govnih.gov In these synthetic processes, alcohols, including functionalized alcohols, are often used as solvents or reagents. For example, the synthesis of some benzenesulfonamide (B165840) derivatives with demonstrated antidiabetic activity involves the use of ethanol as a solvent. nih.gov Similarly, various ethanol extracts of plants have been investigated for their traditional use and potential in managing diabetes. nih.govnih.govnih.govresearchgate.netresearchgate.net

The introduction of fluorine-containing groups, such as the trifluoroethyl group, is a common strategy in medicinal chemistry to enhance the metabolic stability and bio-availability of a drug candidate. Therefore, while this compound may not be the active principle, it represents a structural motif and a type of reagent that is relevant to the synthesis and design of new therapeutic agents, including those targeting cancer and diabetes.

Glioblastoma Cancer Cell Line Studies

No publicly accessible research studies or data could be found that investigate the effects or applications of this compound in relation to glioblastoma cancer cell lines. Searches for the compound in connection with glioblastoma, including its potential use in synthesis or as a therapeutic agent, did not yield any relevant results. While general research on glioblastoma is extensive, exploring various therapeutic strategies and chemical compounds nih.govnih.govnih.gov, there is no specific mention of this compound in this context.

α-Amylase and α-Glucosidase Inhibitory Activity

There is no available scientific literature to suggest that this compound has been evaluated for its inhibitory activity against α-amylase and α-glucosidase. The inhibition of these enzymes is a key mechanism for controlling postprandial hyperglycemia and is a target in the management of type 2 diabetes. scielo.brmdpi.com Research in this area is active, with many studies focusing on natural extracts and synthetic compounds. nih.govnih.govnih.govnih.gov However, this compound is not mentioned in these studies. A related compound, 2,2,2-trifluoroethanol, has been studied for its inhibitory effects on a different enzyme, yeast alcohol dehydrogenase, but not on α-amylase or α-glucosidase. researchgate.net

Environmental and Toxicological Considerations in Research

Environmental Fate and Degradation Pathways

The environmental fate of a chemical compound is determined by its susceptibility to various degradation processes. For fluorinated compounds, the strength of the carbon-fluorine bond plays a significant role in their environmental persistence.

The degradation of fluorinated compounds, a class to which 2-(2,2,2-Trifluoroethoxy)ethanol belongs, is a complex process. Many per- and polyfluoroalkyl substances (PFAS) are known for their resistance to degradation. researchgate.net Studies on per- and polyfluoroalkyl ether acids (PFEAs) have shown that many of these are terminal products, meaning they are likely to persist in the environment. nih.govacs.orgnih.gov Specifically, perfluoroalkyl ether acids have been found to be stable in the total oxidizable precursor (TOP) assay, a method used to quantify precursors to persistent perfluoroalkyl acids. nih.govacs.orgnih.gov

However, the presence of certain structural features can facilitate degradation. For instance, polyfluoroalkyl ether acids that contain a -O-CFH- moiety have been observed to oxidize. nih.govacs.org Furthermore, the incorporation of heteroatoms like thioethers and methoxy (B1213986) groups into the chemical structure of PFAS has been shown to have the potential to promote degradation under environmental conditions. scholaris.ca Research on novel hydrofluoroether (HFE) alcohols containing a thioether functional group indicated that this feature can lead to faster and more complete atmospheric degradation. scholaris.ca

To understand the potential metabolic fate of this compound, it is informative to examine related fluorinated compounds. One such compound is trifluoroethyl vinyl ether, also known as fluroxene (B1200339). The metabolism of fluroxene results in the cleavage of the molecule into two parts. nih.govnih.gov The trifluoroethyl portion is oxidized to form 2,2,2-trifluoroethanol (B45653) (TFE) and trifluoroacetic acid (TFAA). nih.gov

The subsequent metabolism of TFE, a key metabolite, has been studied in detail. In rats, the toxicity of TFE is linked to its metabolic conversion to 2,2,2-trifluoroacetaldehyde (TFAld) and then to TFAA. nih.gov The initial step of this pathway, the oxidation of TFE to TFAld, is primarily catalyzed by the cytochrome P450 2E1 enzyme in the liver. nih.gov

Ecotoxicological Impact Assessment

The assessment of ecotoxicological impacts involves evaluating a substance's potential to cause harm to the natural environment, including its effects on climate and living organisms.

Fluorinated ethers are recognized as greenhouse gases, and their potential contribution to climate change is quantified by their Global Warming Potential (GWP). The GWP of a compound is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide.

The degree of fluorination in these ethers has a direct impact on their atmospheric lifetime and, consequently, their GWP. illinois.edu As fluorination increases, the rate of reaction with hydroxyl radicals in the atmosphere slows, leading to longer lifetimes and higher GWPs. illinois.edu Perfluoropolyethers, for example, are characterized by low reactivity in the troposphere, which contributes to their high GWP. nih.gov For instance, perfluoropolymethylisopropyl ethers (PFPMIEs) have a GWP of 9,000 over a 100-year time horizon. nih.gov

Below is a table of GWP values for several fluorinated ethers over a 100-year time horizon, based on the IPCC's Fifth Assessment Report (AR5).

| Industrial Designation | Chemical Formula | GWP (100-year time horizon) |

| HFE-125 | CHF2OCF3 | 12,400 |

| HFE-134 | CHF2OCHF2 | 5,560 |

| HFE-143a | CH3OCF3 | 523 |

| HCFE-235da2 | CHF2OCHClCF3 | 491 |

| HFE-245cb2 | CH3OCF2CF3 | 654 |

| HFE-245fa2 | CHF2OCH2CF3 | 812 |

| HFE-347mcc3 | CH3OCF2CF2CF3 | 575 |

| Data from the Intergovernmental Panel on Climate Change, Fifth Assessment Report, 2014. ghgprotocol.org |

The impact of fluorinated compounds on aquatic ecosystems is a key area of toxicological research. The toxicity of fluoride (B91410), a potential degradation product, to aquatic organisms is influenced by factors such as concentration, exposure duration, water temperature, and the chemical composition of the water, with higher hardness reducing bioavailability. wordpress.com

Studies have shown that fluoride can be toxic to a range of aquatic life. Short-term exposure to fluoride compounds at concentrations from 5 to 500 parts per million (ppm) can be lethal or cause immobilization in water fleas. fluoridealert.org Mussels can be killed by concentrations between 1.4 and 7.2 ppm. fluoridealert.org In algae, a 2 ppm fluoride solution led to a 37% reduction in the growth of Chlorella over 48 hours, and a concentration of 43 ppm was lethal to Scenedesmus. fluoridealert.org

There is a general lack of comprehensive toxicity data for the majority of perfluorinated compounds (PFCs). msu.eduelsevierpure.com For 2,2,2-Trifluoroethanol, a potential degradation product, the material safety data sheet indicates that its own degradation products are as toxic as the parent compound. ufl.edu

The following table summarizes the toxicity of fluoride to various freshwater organisms.

| Organism | Endpoint | Toxicity Value |

| Hyalella azteca (amphipod) | 96-h LC50 | 14.6 mg F⁻/L |

| Hexagenia limbata (mayfly) | 96-h LC50 | 32.3 mg F⁻/L |

| Chironomus tentans (midge) | 96-h LC50 | 124.1 mg F⁻/L |

| Pimephales promelas (fathead minnow) | 96-h LC50 | 262.4 mg F⁻/L |

| Daphnia magna (cladoceran) | 48-h LC50 | 282.8 mg F⁻/L |

| Hyalella azteca (amphipod) | 28-d IC25 (growth) | 290.2 µg F⁻/g |

| Chironomus tentans (midge) | 10-d IC25 (growth) | 661.4 µg F⁻/g |

| LC50: Median lethal concentration. IC25: 25% inhibitory concentration. researchgate.net |

The atmospheric lifetime of a compound is a critical factor in determining its potential for global environmental impact. For fluorinated ethers, this lifetime is primarily controlled by their reaction with hydroxyl (OH) radicals in the atmosphere.

The level of fluorine substitution significantly affects the atmospheric lifetime. illinois.edu Compounds with fewer fluorine atoms tend to have shorter lifetimes. For example, dimethyl ether has a very short atmospheric lifetime of 5.1 days. illinois.edu In contrast, highly fluorinated ethers can persist in the atmosphere for many years. illinois.edunih.gov The atmospheric lifetime of some perfluoropolyethers is estimated to be at least 800 years. nih.gov

The table below presents the atmospheric lifetimes for a selection of fluorinated ethers.

| Compound Name | Chemical Formula | Atmospheric Lifetime |

| E143a | CH3OCF3 | 5.7 years |

| 1,2,2,2-Tetrafluoroethyl Trifluoromethyl Ether | CF3OCHFCF3 | 11.3 years researchgate.net |

| E134 | CHF2OCHF2 | 29.7 years |

| E125 | CHF2OCF3 | 165 years |

| Perfluoropolymethylisopropyl ethers | F−(CF(CF3)−CF2−O)n−CF2CF3 | ≥ 800 years nih.gov |

| Data from Good et al., 1998, unless otherwise noted. illinois.edu |

Advanced Toxicological Research

Advanced toxicological research investigates the complex interactions between chemical substances and biological systems. For compounds like this compound, which has applications as a research chemical and intermediate in organic synthesis, understanding its toxicological profile is crucial. cymitquimica.com Research in this area often extends to its derivatives and related compounds to build a comprehensive understanding of potential biological effects. This involves a multi-faceted approach, including in vitro and in vivo studies, analysis of structure-activity relationships, and detailed investigation of metabolic pathways.

Toxicological studies on derivatives of this compound, particularly other fluorinated ethers, provide critical insights into the potential bioactivity of this class of compounds. In vivo research in rats has focused on fluorinated ether anesthetics such as 2,2,2-trifluoroethyl vinyl ether (TFVE), 2,2,2-trifluoroethyl ethyl ether (TFEE), and 2,2,2-trifluoroethyl allyl ether (TFAE). nih.gov These studies have revealed that the toxicity of these compounds can be significantly increased when the test subjects are pretreated with agents that induce cytochrome P-450 enzymes. nih.gov

For instance, at doses that are not toxic to uninduced rats, these ethers become lethal after induction of this enzyme system. nih.gov This suggests that the toxicity is not caused by the parent compound itself but by one or more of its metabolites. The specific type of inducer used has a variable effect on the lethality of each ether, indicating that different cytochrome P-450 isozymes are involved in their metabolism. nih.gov

The table below summarizes the observed increase in lethality for different fluorinated ethers following pretreatment with various cytochrome P-450 inducing agents.

| Fluorinated Ether | Inducing Agent | Increase in Lethality (Fold) |

| TFVE | Phenobarbital (B1680315) (PB) | 3.1 |

| Pregnenolone-16α-carbonitrile (PCN) | 2.4 | |

| TFEE | Phenobarbital (PB) | 3.4 |

| β-Naphthoflavone (BNF) | 2.6 | |

| Pregnenolone-16α-carbonitrile (PCN) | 2.0 | |

| TFAE | β-Naphthoflavone (BNF) | 3.2 |

| Pregnenolone-16α-carbonitrile (PCN) | 4.6 |